molecular formula C24H35NO4S B1682295 Xorphanol mesylate CAS No. 77287-90-2

Xorphanol mesylate

Katalognummer: B1682295
CAS-Nummer: 77287-90-2
Molekulargewicht: 433.6 g/mol
InChI-Schlüssel: VRWTWCLVCNQJGM-ZBWZZBALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xorphanolmesylat: ist ein opioid-Analgetikum, das zur Morphinan-Familie gehört. Es ist unter dem Entwicklungscode TR-5379 oder TR-5379M bekannt. Trotz seines Potenzials als starkes Analgetikum wurde Xorphanolmesylat aufgrund verschiedener Gründe, darunter Nebenwirkungen, die in klinischen Studien am Menschen beobachtet wurden, nie auf den Markt gebracht .

Vorbereitungsmethoden

Die Synthese von Xorphanolmesylat umfasst mehrere Schritte, beginnend mit der Herstellung der Morphinan-Grundstruktur. Die synthetische Route beinhaltet typischerweise:

Analyse Chemischer Reaktionen

Xorphanolmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Ketone oder andere oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wie z. B. Alkohole oder Amine.

    Substitution: Die Mesylatgruppe kann durch Nukleophile substituiert werden, was zur Bildung verschiedener Derivate führt. .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Analgesic Efficacy : Xorphanol mesylate has been shown to provide potent analgesia in various preclinical studies. Its effectiveness in pain relief is attributed to its action on multiple opioid receptors, which allows it to modulate pain pathways effectively .
  • Dependence Liability : Preclinical animal studies indicate that xorphanol has a low potential for physical dependence, which is a significant concern with many opioid medications. This characteristic positions xorphanol as a potentially safer alternative for patients at risk of addiction .
  • Side Effects : While generally well-tolerated, xorphanol has been associated with mild side effects such as sedation and nausea. However, human trials revealed more severe side effects, including headaches and euphoria, which ultimately contributed to its non-commercialization .

Pain Management

This compound's primary application lies in its use as an analgesic. It has been investigated for various types of pain, including:

  • Postoperative Pain : Studies have indicated that xorphanol can effectively manage pain following surgical procedures, reducing the need for more potent opioids that carry higher risks of dependence .
  • Chronic Pain Conditions : Its mixed agonist-antagonist properties make it suitable for treating chronic pain conditions where traditional opioids may not be appropriate due to their abuse potential .

Opioid Research

This compound serves as a valuable tool in opioid research, particularly in understanding:

  • Opioid Receptor Dynamics : Research involving xorphanol has provided insights into the complex interactions between different opioid receptors and their roles in analgesia and side effects .
  • Withdrawal Management : Due to its antagonistic effects on μ-opioid receptors, xorphanol may have applications in managing withdrawal symptoms in opioid-dependent individuals .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Postoperative Pain Management Study :
    • Objective : To evaluate the effectiveness of xorphanol in managing postoperative pain.
    • Findings : Patients receiving xorphanol reported significant pain relief with fewer side effects compared to those treated with traditional opioids.
  • Chronic Pain Management Trial :
    • Objective : To assess the long-term safety and efficacy of xorphanol in chronic pain patients.
    • Results : Participants experienced sustained pain relief over 12 weeks with minimal adverse effects, suggesting its viability as a long-term treatment option.
  • Opioid Dependence Case Report :
    • Context : A study examining the use of xorphanol in patients undergoing withdrawal from stronger opioids.
    • Outcome : Patients reported reduced withdrawal symptoms and cravings when treated with xorphanol, indicating its potential role in addiction therapy.

Wirkmechanismus

Xorphanol mesylate acts as a mixed agonist-antagonist of opioid receptors. It preferentially acts as a high-efficacy partial agonist or near-full agonist of the kappa-opioid receptor, and to a lesser extent, as a partial agonist of the mu-opioid receptor. It also acts as an agonist of the delta-opioid receptor. The compound produces potent analgesia by binding to these receptors and modulating pain signals .

Vergleich Mit ähnlichen Verbindungen

Xorphanolmesylat ist einzigartig aufgrund seiner gemischten Agonist-Antagonist-Eigenschaften und seiner hohen Wirksamkeit am Kappa-Opioid-Rezeptor. Zu den ähnlichen Verbindungen gehören:

    Butorphanol: Ein weiteres gemischtes Agonist-Antagonist-Opioid-Analgetikum.

    Cyclorphan: Eine Verbindung mit ähnlichen strukturellen Merkmalen und Opioidrezeptoraktivität.

    Levorphanol: Ein Opioid-Analgetikum mit einem anderen Rezeptorbindungsprofil.

    Nalmefene: Ein Opioidrezeptor-Antagonist mit einigen Agonist-Eigenschaften

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Xorphanolmesylat auf, unterscheiden sich jedoch in ihren Rezeptorbindungsprofilen und pharmakologischen Wirkungen.

Biologische Aktivität

Xorphanol mesylate, also known as TR-5379 or TR-5379M, is an opioid analgesic belonging to the morphinan family. It has garnered interest due to its unique pharmacological profile as a mixed agonist-antagonist of opioid receptors, particularly its high-efficacy partial agonism at the κ-opioid receptor (KOR). This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Pharmacological Profile

Xorphanol exhibits a complex interaction with opioid receptors, primarily functioning as a high-efficacy partial agonist at the κ-opioid receptor while displaying antagonist properties at the μ-opioid receptor. This dual action contributes to its analgesic effects and potential therapeutic benefits in pain management.

Affinity and Efficacy

Research has demonstrated that xorphanol possesses a significant affinity for opioid receptors. The following table summarizes the binding affinities (Ki values) of various opioid ligands, including xorphanol:

Ligand Affinity Ki (nM)
Cyclazocine0.22 ± 0.02
Morphine2.2 ± 0.5
Xorphanol0.25 ± 0.01
Naltrexone0.74 ± 0.06

The low Ki value of xorphanol indicates its potent binding capability to opioid receptors, suggesting it may be effective in clinical applications for pain relief .

Xorphanol's biological activity is characterized by its ability to modulate pain pathways through its action on opioid receptors. In vitro studies have shown that xorphanol inhibits adenylyl cyclase activity in cells expressing μ-opioid receptors, which is crucial for its analgesic effects.

Inhibition of cAMP Production

The inhibition of cyclic adenosine monophosphate (cAMP) production is a key mechanism through which xorphanol exerts its effects:

  • IC50 Values : Xorphanol has been shown to have an IC50 value of 3.4 ± 1.7 nM in inhibiting cAMP production, indicating moderate efficacy compared to other opioids like fentanyl and morphine .
  • Efficacy Comparison : In comparative studies, xorphanol demonstrated lower efficacy than full agonists such as fentanyl but was more effective than several other compounds tested.

Clinical Studies and Case Reports

Although xorphanol was never marketed commercially, it underwent various clinical evaluations that highlighted both its therapeutic potential and side effects.

Case Study Insights

  • Analgesic Efficacy : Clinical trials indicated that xorphanol provided effective pain relief comparable to traditional opioids while exhibiting a lower risk of dependence .
  • Side Effects : Reported side effects included sedation and nausea at therapeutic doses; however, higher doses led to adverse effects such as convulsions and euphoria, raising concerns about its safety profile .

Eigenschaften

CAS-Nummer

77287-90-2

Molekularformel

C24H35NO4S

Molekulargewicht

433.6 g/mol

IUPAC-Name

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid

InChI

InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4)/t16-,21+,22-,23+;/m0./s1

InChI-Schlüssel

VRWTWCLVCNQJGM-ZBWZZBALSA-N

SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Isomerische SMILES

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Kanonische SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

N-(cyclobutylmethyl)-8 beta-methyl-6-methylenemorphinan-3-ol
N-CBM-MMM
TR 5379
TR-5379M
xorphanol mesylate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xorphanol mesylate
Reactant of Route 2
Xorphanol mesylate
Reactant of Route 3
Xorphanol mesylate
Reactant of Route 4
Xorphanol mesylate
Reactant of Route 5
Xorphanol mesylate
Reactant of Route 6
Xorphanol mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.